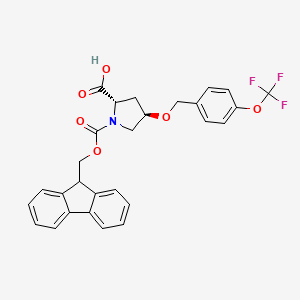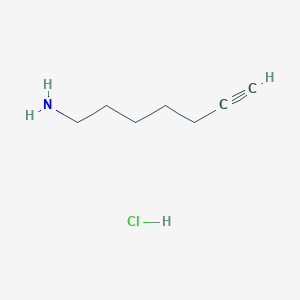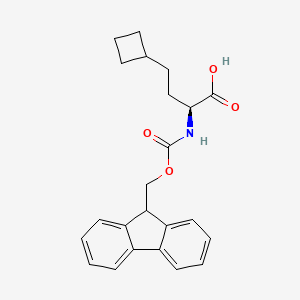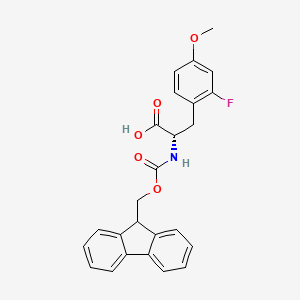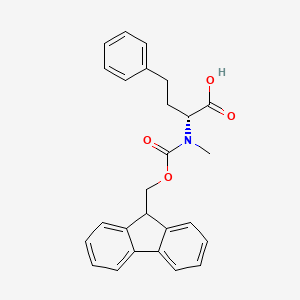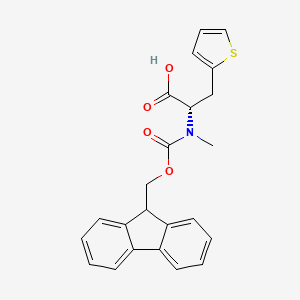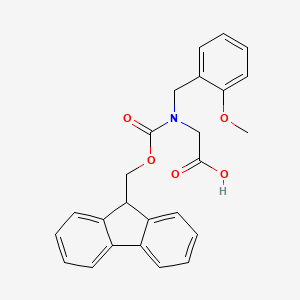
N-Fmoc-N-(2-methoxybenzyl)-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N-(2-methoxybenzyl)-glycine: is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-methoxybenzyl group attached to the nitrogen atom of glycine. This dual protection allows for selective deprotection and functionalization during peptide synthesis, making it a valuable tool in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide.
2-Methoxybenzyl Protection: The next step involves the protection of the carboxyl group of glycine with a 2-methoxybenzyl group. This can be achieved using 2-methoxybenzyl chloride in the presence of a base like potassium carbonate in an organic solvent such as tetrahydrofuran or acetonitrile.
Industrial Production Methods: Industrial production of N-Fmoc-N-(2-methoxybenzyl)-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: N-Fmoc-N-(2-methoxybenzyl)-glycine undergoes deprotection reactions to remove the Fmoc and 2-methoxybenzyl groups. Fmoc deprotection is typically achieved using a base like piperidine in an organic solvent, while 2-methoxybenzyl deprotection can be carried out using acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The compound can participate in substitution reactions where the protected glycine is incorporated into peptide chains. This involves coupling reactions with other amino acids or peptide fragments using reagents like carbodiimides or phosphonium salts.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
2-Methoxybenzyl Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Carbodiimides (e.g., N,N’-diisopropylcarbodiimide) or phosphonium salts (e.g., benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in organic solvents.
Major Products Formed:
Deprotected Glycine: Removal of protecting groups yields free glycine.
Peptide Chains: Incorporation into peptide chains results in various peptide products depending on the sequence and length of the peptide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Fmoc-N-(2-methoxybenzyl)-glycine is widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides. Its dual protection allows for selective deprotection and coupling, facilitating the synthesis of complex peptides with high purity.
Biology: In biological research, peptides synthesized using this compound are used as probes, inhibitors, or substrates to study enzyme activities, protein-protein interactions, and cellular signaling pathways.
Medicine: Peptides synthesized from this compound are explored for therapeutic applications, including the development of peptide-based drugs for cancer, infectious diseases, and metabolic disorders.
Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based active pharmaceutical ingredients (APIs) and as a building block for the development of novel drug candidates.
Wirkmechanismus
The mechanism of action of N-Fmoc-N-(2-methoxybenzyl)-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and 2-methoxybenzyl groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide chain elongation. Selective deprotection allows for the stepwise addition of amino acids, ensuring the correct sequence and structure of the synthesized peptide.
Vergleich Mit ähnlichen Verbindungen
N-Fmoc-glycine: Lacks the 2-methoxybenzyl protection, making it less versatile for selective deprotection.
N-Boc-N-(2-methoxybenzyl)-glycine: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc, which requires different deprotection conditions.
N-Fmoc-N-(4-methoxybenzyl)-glycine: Similar structure but with a 4-methoxybenzyl group, affecting its reactivity and deprotection profile.
Uniqueness: N-Fmoc-N-(2-methoxybenzyl)-glycine is unique due to its dual protection strategy, allowing for selective deprotection and functionalization. This makes it highly valuable in the synthesis of complex peptides, providing greater control over the synthesis process and resulting in higher purity and yield of the final peptide products.
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-methoxyphenyl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-17(23)14-26(15-24(27)28)25(29)31-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22H,14-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNZBLJEYZFWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
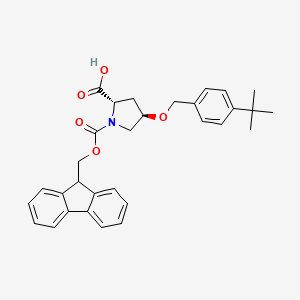
![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
